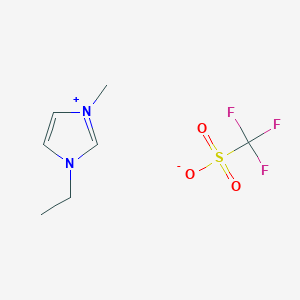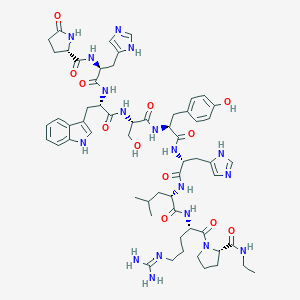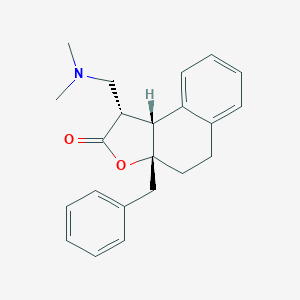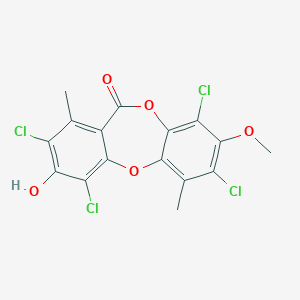
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
概要
説明
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate is an ionic liquid stable to air and water. It is useful for electrochemical purposes, particularly in the molten salt technique . It exhibits an electrochemical stability window of ≥4 V and is stable up to 350°C .
Synthesis Analysis
The synthesis of 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate is not explicitly detailed in the search results. .Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate is represented by the empirical formula C7H11F3N2O3S . The molecular weight is 260.23 .Physical And Chemical Properties Analysis
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate is a liquid at room temperature . It has a refractive index of 1.435 (lit.) . Its boiling point is >350 °C (lit.) , and it has a density of 1.387 g/mL at 25 °C (lit.) .科学的研究の応用
Ionic Polymer-Polymer Composites (IP2C)
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate can be used as a solvent to produce Ionic Polymer-Polymer Composites (IP2C) . These composites have unique properties and can be used in various applications such as sensors, actuators, and energy storage devices.
Lipase-Catalyzed Enantioselective Amine Acylation
This compound is also used in lipase-catalyzed enantioselective amine acylation with 4-pentenoic acid . This process is important in the production of chiral amines, which are key intermediates in the synthesis of a variety of pharmaceuticals.
Electrochemical Applications
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate is stable to air and water, making it useful for electrochemical purposes . It exhibits an electrochemical stability window of ≥4 V and is stable up to 350°C .
将来の方向性
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate may be used in the future for producing Ionic Polymer-Polymer Composites (IP2C) and in lipase-catalyzed enantioselective amine acylation with 4-pentenoic acid . These applications suggest potential uses in the fields of materials science and biocatalysis.
特性
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.CHF3O3S/c1-3-8-5-4-7(2)6-8;2-1(3,4)8(5,6)7/h4-6H,3H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTRYWVRCNOTAS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047965 | |
| Record name | 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | |
CAS RN |
145022-44-2 | |
| Record name | 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145022-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145022442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethyl-1-methyl-1H-imidazolium 1,1,1-trifluoromethanesulfonate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.204.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate?
A1: The molecular formula is C8H11F3N2O3S, and its molecular weight is 284.26 g/mol.
Q2: What spectroscopic techniques are commonly employed to study 1-ethyl-3-methylimidazolium trifluoromethanesulfonate?
A2: Infrared (IR) spectroscopy is widely used to investigate interactions of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate with various materials. [, , ] Raman spectroscopy, often combined with Density Functional Theory (DFT) calculations, provides insights into the electronic structure and molecular interactions of this ionic liquid. [, ]
Q3: How does the presence of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate affect the properties of polymers like high-density polyethylene (HDPE)?
A3: Adding 1-ethyl-3-methylimidazolium trifluoromethanesulfonate to HDPE/kenaf core fiber biocomposites can act as a plasticizer, decreasing tensile strength and modulus while significantly increasing tensile extension at break. [] This indicates enhanced flexibility in the biocomposite.
Q4: What happens to the conductivity of a system containing 1-ethyl-3-methylimidazolium trifluoromethanesulfonate when water is introduced?
A4: The addition of a small amount of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate to a poly(vinylidene fluoride-co-hexafluoropropylene)/succinonitrile system significantly increases electrical conductivity, from ~10-7 to ~10-3 S cm-1 at room temperature. [] This enhancement is attributed to improved ion mobility and dissociation facilitated by the ionic liquid.
Q5: Can 1-ethyl-3-methylimidazolium trifluoromethanesulfonate be used as a solvent in chemical reactions?
A5: Yes, 1-ethyl-3-methylimidazolium trifluoromethanesulfonate is an effective solvent for the oxidative depolymerization of lignin. Research has shown that using Manganese(II) nitrate [Mn(NO3)2] as a catalyst in this ionic liquid leads to high conversion rates of lignin into valuable products like syringaldehyde and 2,6-dimethoxy-1,4-benzoquinone (DMBQ). []
Q6: How does 1-ethyl-3-methylimidazolium trifluoromethanesulfonate perform as an electrolyte in electrochemical applications?
A6: 1-ethyl-3-methylimidazolium trifluoromethanesulfonate shows promise as an electrolyte in various electrochemical applications. Research indicates that its use in zinc/graphite rechargeable cells results in an average open circuit voltage of 1.10 V with low variation over time. [] Additionally, it has demonstrated potential in double-layer capacitors, contributing to good cycling stability and performance. [, ]
Q7: How is Density Functional Theory (DFT) employed in research involving 1-ethyl-3-methylimidazolium trifluoromethanesulfonate?
A7: DFT calculations are crucial for understanding the interaction of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate with other molecules. For instance, DFT calculations combined with infrared spectroscopy helped determine the preferred adsorption geometry of the ionic liquid on a gold surface. [] In another study, DFT, alongside Molecular Dynamics (MD) simulations, was used to model and interpret the structural organization of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate within a wetting layer on a gold surface. [] This approach provided insights into the interactions between the ionic liquid, the gold surface, and the impact of water content on the system's behavior.
Q8: How does the inclusion of a polarizable force field in Molecular Dynamics simulations impact the study of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate?
A8: Molecular dynamics simulations employing polarizable force fields provide valuable insights into the dynamic behavior of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate. These simulations enable the calculation of properties like dielectric spectra, which can be further utilized to understand solvation dynamics in this ionic liquid. []
Q9: How does the structure of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate influence its interactions with solid surfaces?
A9: The trifluoromethanesulfonate anion in 1-ethyl-3-methylimidazolium trifluoromethanesulfonate plays a key role in its interactions with solid surfaces. For instance, studies have revealed that the SO3 group of the anion interacts with the alumina surface. [] This interaction influences the ionic liquid's behavior at the interface, highlighting the significance of the anion structure in determining its physicochemical properties.
Q10: How stable is 1-ethyl-3-methylimidazolium trifluoromethanesulfonate under high pressure?
A10: Research using infrared spectroscopy reveals that 1-ethyl-3-methylimidazolium trifluoromethanesulfonate remains in a liquid state under high pressures up to 10 GPa and doesn't show signs of crystallization. [] This stability under pressure makes it suitable for high-pressure applications.
Q11: Are there any studies investigating the environmental impact of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate?
A11: While this specific Q&A compilation does not include detailed ecotoxicological studies, it highlights the need for such research. Understanding the biodegradability and potential environmental impact of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate is crucial for its sustainable application.
Q12: How does the solubility of carbon dioxide (CO2) in 1-ethyl-3-methylimidazolium trifluoromethanesulfonate change with temperature?
A12: The solubility of CO2 in 1-ethyl-3-methylimidazolium trifluoromethanesulfonate decreases with increasing temperature. [] This information is crucial for designing processes involving CO2 capture using this ionic liquid, as temperature control is vital for optimal performance.
Q13: Does the presence of water affect the solubility of gases like carbon dioxide in 1-ethyl-3-methylimidazolium trifluoromethanesulfonate?
A13: Research indicates that adding water to 1-ethyl-3-methylimidazolium trifluoromethanesulfonate can reduce the solubility of CO2, while it does not significantly affect the solubility of CO2 in ionic liquids based on the tris(pentafluoroethyl)trifluorophosphate anion. [] This observation suggests that the choice of anion in the ionic liquid can significantly influence gas solubility in the presence of water.
Q14: Are there any other ionic liquids that can be used as alternatives to 1-ethyl-3-methylimidazolium trifluoromethanesulfonate for specific applications?
A14: Yes, several ionic liquids can serve as alternatives, each with its own set of properties. For example, 1-allyl-3-methylimidazolium chloride ([Amim]Cl) demonstrates higher efficiency in separating acetone-methanol mixtures compared to 1-ethyl-3-methylimidazolium trifluoromethanesulfonate. [] The choice of the most suitable ionic liquid depends on the specific application and desired properties, such as conductivity, viscosity, and thermal stability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B138424.png)
![1-Azabicyclo[2.2.1]heptane-4-carbonitrile](/img/structure/B138426.png)
![N-(Bicyclo[1.1.1]pentan-1-yl)benzamide](/img/structure/B138431.png)








